molecular formula C21H22N2O4S2 B3635684 4-METHYL-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

4-METHYL-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

Cat. No.: B3635684
M. Wt: 430.5 g/mol
InChI Key: FIMXJKCGLWFHJA-UHFFFAOYSA-N
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Description

4-METHYL-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE can be achieved through a series of organic reactions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenethylsulfamide under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-METHYL-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonamide
  • N-Phenylethylsulfonamide
  • 4-Aminophenethylsulfamide

Uniqueness

4-METHYL-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the sulfonamide and phenylethyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-N-[4-(2-phenylethylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-17-7-11-21(12-8-17)29(26,27)23-19-9-13-20(14-10-19)28(24,25)22-16-15-18-5-3-2-4-6-18/h2-14,22-23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMXJKCGLWFHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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